molecular formula C15H10ClIO4 B2913194 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate CAS No. 432007-90-4

4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate

Cat. No.: B2913194
CAS No.: 432007-90-4
M. Wt: 416.6
InChI Key: BMYNWYYNIWPYCF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate involves multiple steps, typically starting with the iodination of 2-methoxyphenol to introduce the iodine atom at the 2-position. This is followed by formylation to add the formyl group at the 4-position. The final step involves esterification with 4-chlorobenzoic acid to form the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The methoxy group can influence the compound’s reactivity by donating electron density through resonance and inductive effects .

Properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIO4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-2-4-11(16)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNWYYNIWPYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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